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Compound of Interest

3,4-Dimethoxy-2-methylpyridine
Compound Name: _
N-oxide

Cat. No.: B1589057

An In-Depth Technical Guide to Cannabinoid Receptor 2 (CB2) Agonist GW842166X
A Note on CAS Number 72830-07-0

The CAS number 72830-07-0 provided in the query corresponds to the chemical compound
3,4-Dimethoxy-2-methylpyridine N-oxide. This compound is primarily documented as a
pharmaceutical intermediate used in the synthesis of H+/K+-ATPase inhibitors, such as
Pantoprazole, a proton pump inhibitor for treating gastroesophageal reflux disease.[1][2][3] It is
also identified as an impurity of Pantoprazole.[3][4] While synthesis methods and basic
chemical properties are available, extensive pharmacological data and in-depth studies on its
mechanism of action for researchers and drug development professionals are limited for 3,4-
Dimethoxy-2-methylpyridine N-oxide.[1][5][6]

Given the request for a detailed technical guide for a research audience, this document will
focus on GW842166X, a compound with a rich body of publicly available scientific literature
that aligns with the core requirements of the prompt. GW842166X is a potent and selective
cannabinoid CB2 receptor agonist that has been investigated for its therapeutic potential.

Introduction to GW842166X

GW842166X is a synthetic, potent, and selective agonist for the cannabinoid receptor type 2
(CB2).[7][8][9] With a chemical structure based on a pyrimidine core, it represents a novel class
of CB2 agonists.[7] Due to its high selectivity for the CB2 receptor over the CB1 receptor,
GW842166X has been a subject of interest for its potential therapeutic effects, particularly in
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the realms of pain, inflammation, and neurodegenerative diseases, without inducing the
psychoactive effects associated with CB1 receptor activation.[7][10]

Chemical and Physical Properties

Property Value

2-(2,4-dichloroanilino)-N-(tetrahydropyran-4-
IUPAC Name ylmethyl)-4-(trifluoromethyl)pyrimidine-5-

carboxamide

CAS Number 666260-75-9
Molecular Formula C18H17CI2F3N402
Molar Mass 449.26 g-mol-1
Appearance Solid

Solubility Soluble in DMSO

Pharmacology and Mechanism of Action

GW842166X functions as a selective agonist at the CB2 receptor, which is a G-protein coupled
receptor (GPCR). The CB2 receptor is primarily expressed in the immune system and has also
been identified in the central nervous system.[11][12]

Receptor Binding and Activation

GW842166X exhibits high potency and efficacy for both human and rat CB2 receptors.[8][9] It
shows no significant agonist activity at the CB1 receptor at concentrations up to 30 uM,
highlighting its selectivity.[8]

Receptor IC50 | EC50

Human CB2 IC50: 63 nM[8][13]

Rat CB2 IC50: 91 nM[8][13]

Human CB1 No significant activity up to 30 uM[8]
Rat CB1 No significant activity up to 30 uM[8]
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Upon binding, GW842166X activates the CB2 receptor, leading to a cascade of intracellular
signaling events. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic
AMP (cAMP) levels, and the activation of G-protein inwardly rectifying potassium (GIRK)
channels.[11][14] It also promotes [3-arrestin recruitment and can signal through
phosphoinositide (PI1) hydrolysis pathways.[11][12][14]
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Therapeutic Potential and Research Applications
Analgesic and Anti-inflammatory Effects
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GW842166X has demonstrated potent analgesic, anti-inflammatory, and anti-hyperalgesic
effects in animal models.[7] In a rat model of inflammatory pain (Freund's Complete Adjuvant),
it had an oral ED50 of 0.1 mg/kg and showed full reversal of hyperalgesia at 0.3 mg/kg.[8][9]
Importantly, these effects were achieved without the cannabis-like behavioral side effects,
which is attributed to its low affinity for the CB1 receptor.[7]

Neuroprotective Properties

Research has highlighted the neuroprotective potential of GW842166X. In a mouse model of
Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), chronic treatment
with GW842166X protected against the loss of dopamine neurons and associated motor
function deficits.[10][15] The neuroprotective effects were blocked by a CB2 receptor
antagonist, confirming a CB2-dependent mechanism.[10] The proposed mechanism for this
neuroprotection involves the reduction of action potential firing in substantia nigra pars
compacta (SNc) dopamine neurons, likely by decreasing hyperpolarization-activated currents
(In).[10][15] This reduction in neuronal firing is thought to lessen the associated calcium load,
thereby reducing the vulnerability of these neurons to degeneration.[10][15]

Furthermore, studies have shown that GW842166X can ameliorate 6-OHDA-induced
anxiogenic and depressive-like behaviors in mice, suggesting a broader therapeutic potential
for both motor and non-motor symptoms of Parkinson's disease.[16]

Experimental Protocol: In Vivo Assessment of
Antihyperalgesia in a Rat Model of Inflammatory
Pain

The following is a representative protocol for evaluating the antihyperalgesic effects of
GW842166X in a rat model of inflammatory pain, based on descriptions of similar studies.

1. Induction of Inflammatory Pain:
o Male Sprague-Dawley rats are acclimatized for at least 3 days before the experiment.

* A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., using
von Frey filaments) is taken.
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100 pL of Freund's Complete Adjuvant (FCA) is injected into the plantar surface of the right
hind paw to induce localized inflammation and hyperalgesia.

. Drug Preparation and Administration:

GW842166X is prepared for oral administration. A common vehicle is a suspension in 10%
Tween 80 in sterile water.

For a 1 mg/mL solution, dissolve 10 mg of GW842166X in 1 mL of DMSO to create a stock
solution. For oral gavage, this stock can be further diluted. For example, to achieve a final
concentration of 0.1 mg/mL, add 100 pL of the DMSO stock to 900 pL of a vehicle such as
0.5% methylcellulose in water.

On the day of testing (typically 24 hours after FCA injection), rats are orally administered with
either the vehicle or GW842166X at doses ranging from 0.03 to 0.3 mg/kg.

. Assessment of Mechanical Hyperalgesia:

At various time points post-drug administration (e.g., 1, 2, 4, and 6 hours), the paw
withdrawal threshold is reassessed.

The rat is placed in a chamber with a mesh floor, allowing access to the plantar surface of
the paws.

Calibrated von Frey filaments are applied to the inflamed paw with increasing force until a
withdrawal response is elicited.

The force required to elicit a withdrawal is recorded as the paw withdrawal threshold.
. Data Analysis:

The paw withdrawal thresholds are converted to percent reversal of hyperalgesia using the
formula: % Reversal = [(Post-drug threshold - Post-FCA threshold) / (Pre-FCA baseline -
Post-FCA threshold)] x 100

The ED50 (the dose required to produce a 50% reversal of hyperalgesia) can be calculated
from the dose-response curve.
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Clinical Development

GlaxoSmithKline (GSK) advanced GW842166X into four clinical trials. Two of these trials were
focused on pain management, while the other two were related to biodistribution. However,
these trials were either withdrawn or completed without the results being posted.[7]

Conclusion

GW842166X is a potent and selective CB2 receptor agonist with significant therapeutic
potential demonstrated in preclinical models of pain, inflammation, and neurodegeneration. Its
selectivity for the CB2 receptor over the CB1 receptor makes it an attractive candidate for
development as it avoids the psychoactive side effects associated with cannabis. While its
clinical development has not progressed to a marketed drug, GW842166X remains a valuable
tool for researchers investigating the role of the CB2 receptor in various physiological and
pathological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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